![molecular formula C10H19NO3Si B1589353 (2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid CAS No. 82938-50-9](/img/structure/B1589353.png)
(2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid
Overview
Description
The tert-Butyl(dimethyl)silyl (TBS) group is a silyl protecting group used in organic synthesis. It is introduced into a molecule to protect a functional group from the reactivity of other functional groups .
Synthesis Analysis
The TBS group can be introduced into a molecule using tert-butyldimethylsilyl chloride in the presence of a base . The removal of the TBS group can be achieved under mild conditions using sodium tetrachloroaurate (III) dihydrate as a catalyst .Molecular Structure Analysis
The molecular formula of the TBS group is C6H15Si, and its structure consists of a silicon atom bonded to a tert-butyl group and two methyl groups .Physical And Chemical Properties Analysis
The TBS group is non-polar and hydrophobic. It increases the steric bulk of the molecule, which can influence the reactivity and selectivity of reactions .Scientific Research Applications
Synthesis and Applications in Chemistry
Chiral Auxiliary and Dipeptide Synthesis : The compound has been used as a chiral auxiliary in the synthesis of enantiomerically pure 2-methyl-3-phenylpropanoic acid and as a chiral Aib building block in dipeptide synthesis (Studer, Hintermann & Seebach, 1995).
Substitution Reactions : It has shown effectiveness in zinc- and samarium-promoted substitution reactions, highlighting its potential in creating complex molecular structures (Valiullina et al., 2018).
Gas-Liquid Chromatography : Utilized in the analysis of amino acids by gas-liquid chromatography as tert.-butyldimethylsilyl derivatives (Mackenzie, Tenaschuk & Fortier, 1987).
Condensation Reactions : Applied in condensation reactions of carboxylic acids with non-nucleophilic N-heterocycles and anilides, demonstrating its role in complex organic synthesis (Umehara, Ueda & Tokuyama, 2016).
Applications in Drug Design and Medicinal Chemistry
Functionalized Amino Acid Derivatives : It's used in the synthesis of functionalized amino acid derivatives for designing anticancer agents (Kumar et al., 2009).
Building Blocks in Stereocontrolled Synthesis : Serving as valuable building blocks for the preparation of substances of biological interest, including amino acids, amino sugars, and complex natural products (Alcaide & Almendros, 2001, 2002).
Isomerization and Protecting Groups : Investigated for its isomerization properties in ribonucleosides and as a protecting group in nucleoside synthesis (Olgivie & Entwistle, 1981).
Silyl Carbamate Transformations : Explored for chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates (Sakaitani & Ohfune, 1990).
Enantioselective Synthesis : Key intermediate in the stereoselective synthesis of various amines, highlighting its importance in asymmetric synthesis (Ellman, Owens & Tang, 2002).
Catalytic Kinetic Resolution : Involved in the catalytic kinetic resolution of racemic carboxylic acids through enantioselective esterification reactions (Ishihara, Kosugi, Umemura & Sakakura, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-1-[tert-butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3Si/c1-10(2,3)15(4,5)11-7(9(13)14)6-8(11)12/h7H,6H2,1-5H3,(H,13,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEWITJXZYCDLE-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C(CC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)N1[C@@H](CC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440773 | |
Record name | (2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid | |
CAS RN |
82938-50-9 | |
Record name | (2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-1-(tert-Butyldimethylsilyl)-4-oxo-2-azetidinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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